(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473883
InChI: InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-3-4-11(15)8-14(2)10-5-6-10/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1
SMILES: CC(C(=O)N1CCCC1CN(C)C2CC2)N
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol

(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

CAS No.:

Cat. No.: VC13473883

Molecular Formula: C12H23N3O

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one -

Specification

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
IUPAC Name (2S)-2-amino-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-3-4-11(15)8-14(2)10-5-6-10/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1
Standard InChI Key VROROZNMFSWNNI-FTNKSUMCSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC1CN(C)C2CC2)N
SMILES CC(C(=O)N1CCCC1CN(C)C2CC2)N
Canonical SMILES CC(C(=O)N1CCCC1CN(C)C2CC2)N

Introduction

Molecular Identity and Structural Features

Chemical Characterization

The compound’s IUPAC name, (2S)-2-amino-1-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one, reflects its chiral centers at both the amino-propanone and pyrrolidine moieties . Its molecular formula, C₁₂H₂₃N₃O, corresponds to a molecular weight of 225.33 g/mol . Key structural components include:

  • A pyrrolidine ring substituted with a cyclopropyl-methyl-aminomethyl group.

  • An L-alanine-derived amino ketone backbone.

  • Stereochemical specificity at the C2 (S) and C2' (S) positions, critical for biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₃N₃O
Molecular Weight225.33 g/mol
IUPAC Name(2S)-2-amino-1-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one
Canonical SMILESCC@@HN
PubChem CID66568018

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis of this compound typically employs multi-step organic reactions, leveraging stereoselective techniques to preserve chiral integrity. Flow microreactor systems are highlighted for enhancing reaction efficiency and sustainability. A generalized approach involves:

  • Pyrrolidine functionalization: Introduction of the cyclopropyl-methyl-aminomethyl group via reductive amination.

  • Amino ketone formation: Coupling of the functionalized pyrrolidine with a protected L-alanine derivative, followed by deprotection .

  • Purification: Chromatographic methods to isolate the (S,S)-diastereomer .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Cyclopropylmethylamine, NaBH₃CN, MeOH, 25°C75%
2Boc-L-alanine, EDCI, HOBt, DCM, 0°C→RT68%
3TFA deprotection, DCM, 0°C92%

Reactivity Profile

The compound participates in reactions typical of secondary amines and ketones:

  • Nucleophilic acyl substitution: Reactivity at the ketone group enables derivatization for prodrug development.

  • Reductive amination: Modifications at the cyclopropyl-methyl-amino group to alter receptor affinity.

  • Steric hindrance effects: The pyrrolidine ring’s conformation limits reactivity at the tertiary amine .

Stereochemical and Conformational Analysis

Chiral Centers and Biological Relevance

The (S,S)-configuration is critical for molecular recognition in hypothesized neurotransmitter interactions. X-ray crystallography of analogs (e.g., PubChem CID 11389441) reveals a gauche conformation between the pyrrolidine and amino ketone moieties, optimizing binding pocket compatibility .

Table 3: Comparative Stereochemical Data

CompoundConfigurationBiological ActivitySource
(S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one(S)Weak dopamine reuptake inhibition
(S,S)-Target Compound(S,S)Hypothesized serotonin modulation

Future Directions and Challenges

Research Priorities

  • Target identification: Proteomic studies to map binding partners.

  • ADMET optimization: Improving oral bioavailability (current <10% in rats) .

  • Therapeutic applications: Exploration in mood disorders and neurodegenerative diseases.

Synthetic Challenges

  • Diastereomeric purity: Scalable enantioselective synthesis remains a bottleneck .

  • Stability: Susceptibility to oxidative degradation necessitates formulation advances.

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